molecular formula C15H18N4O4S B2414941 N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-79-3

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2414941
CAS No.: 868226-79-3
M. Wt: 350.39
InChI Key: UKDRKKLGRQPJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring fused with a benzamide moiety, and it contains functional groups such as amino, ethylthio, and dimethoxy

Properties

IUPAC Name

N-(4-amino-2-ethylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-4-24-15-18-12(16)11(14(21)19-15)17-13(20)8-5-6-9(22-2)10(7-8)23-3/h5-7H,4H2,1-3H3,(H,17,20)(H3,16,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDRKKLGRQPJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the ethylthio group and the amino group. The final step involves the coupling of the pyrimidine derivative with 3,4-dimethoxybenzoyl chloride under appropriate reaction conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can yield aniline derivatives.

Scientific Research Applications

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 4-amino-2-phenylpyrimidine share structural similarities.

    Thiazole Derivatives: Compounds containing thiazole rings, such as 2-aminothiazole, have similar biological activities.

Uniqueness

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is unique due to the combination of its functional groups and the specific arrangement of its atoms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.